4-Bromo-2-methyl-6-(trifluoromethyl)aniline
Overview
Description
4-Bromo-2-methyl-6-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-6-(trifluoromethyl)aniline typically involves the bromination of 2-methyl-6-(trifluoromethyl)aniline. This can be achieved using brominating agents such as liquid bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
4-Bromo-2-methyl-6-(trifluoromethyl)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-6-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity . Detailed studies on its binding interactions and effects on cellular processes are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline: Lacks the methyl group, which may affect its reactivity and applications.
2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: Contains a fluorine atom instead of a methyl group, leading to different chemical properties.
2-Bromo-4-chloro-6-(trifluoromethyl)aniline:
Uniqueness
4-Bromo-2-methyl-6-(trifluoromethyl)aniline is unique due to the presence of both a methyl and a trifluoromethyl group, which can significantly impact its chemical behavior and potential applications. The combination of these substituents can enhance its stability, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-bromo-2-methyl-6-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c1-4-2-5(9)3-6(7(4)13)8(10,11)12/h2-3H,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIDCCQGPKGAKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243293 | |
Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401243293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864539-96-8 | |
Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864539-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401243293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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